3,4-Dimethylphenyl isothiocyanate
Overview
Description
3,4-Dimethylphenyl isothiocyanate is a chemical compound that belongs to the class of isothiocyanates, which are known for their applications in organic synthesis and medicinal chemistry. While the provided papers do not directly discuss 3,4-dimethylphenyl isothiocyanate, they provide insights into the properties and reactions of structurally related compounds, which can be used to infer some aspects of 3,4-dimethylphenyl isothiocyanate.
Synthesis Analysis
The synthesis of isothiocyanates can be achieved through the reaction of primary amines with carbon disulfide in the presence of a catalyst such as 4-dimethylaminopyridine and an oxidant like tert-butyl hydroperoxide, as described in one of the studies . This method could potentially be applied to synthesize 3,4-dimethylphenyl isothiocyanate by using the corresponding amine derivative.
Molecular Structure Analysis
The molecular structure of compounds related to 3,4-dimethylphenyl isothiocyanate can be determined using X-ray crystallography. For example, the crystal and molecular structure of a related compound, 3,4-dimethyl-2,5-diphenyl-3,4-dihydro-3a-thia-1,3,4,6-tetraazapentalene, was elucidated using this technique, revealing an exact C2 symmetry and bond lengths indicative of its molecular structure . Such techniques could be used to determine the precise molecular structure of 3,4-dimethylphenyl isothiocyanate.
Chemical Reactions Analysis
Isothiocyanates are known to participate in various chemical reactions. For instance, they can react with azirines to form zwitterionic compounds, which can further react to form triazines . Although 3,4-dimethylphenyl isothiocyanate is not specifically mentioned, it is likely that it would undergo similar reactions due to the reactive nature of the isothiocyanate group.
Physical and Chemical Properties Analysis
The physical and chemical properties of isothiocyanates and related compounds can be inferred from spectroscopic characterization and computational studies. For example, a related molecule was characterized by NMR, IR, and X-ray single crystal determination, and its properties were further analyzed using DFT calculations . These methods could be applied to 3,4-dimethylphenyl isothiocyanate to determine its physical and chemical properties, such as vibrational frequencies, chemical shift values, and nonlinear optical properties.
Scientific Research Applications
Synthesis and Structural Analysis
- 3,4-Dimethylphenyl isothiocyanate has been utilized in the synthesis of complex chemical structures. For example, it reacts with benzoyl isothiocyanate to form a sterically congested ten-membered ring containing the S–S–S moiety. This highlights its potential in creating unique chemical structures with dynamic effects in nuclear magnetic resonance (NMR) spectroscopy (Yavari & Djahaniani, 2010).
Luminescence Sensing
- Derivatives of dimethylphenyl isothiocyanate are used in the development of luminescence sensors. For instance, dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks show selective sensitivity to benzaldehyde-based derivatives. These frameworks have potential as fluorescence sensors for chemical detection (Shi, Zhong, Guo, & Li, 2015).
Corrosion Inhibition
- Methyl substituted phenyl containing dithiocarbamate compounds, related to dimethylphenyl isothiocyanate, have been investigated as corrosion inhibitors for steel. These compounds show high efficiency in protecting against corrosion, demonstrating the potential of dimethylphenyl isothiocyanate derivatives in industrial applications (Kıcır, Tansuğ, Erbil, & Tüken, 2016).
Coordination Compounds and Antimicrobial Activity
- 3,4-Dimethylphenyl Isothiocyanate derivatives are used in forming coordination compounds with metals like copper. These compounds exhibit selective antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting their potential in medical and pharmaceutical applications (Gulea, Lozan-Tyrshu, Tsapkov, Korzha, & Rudik, 2012).
Environmentally Friendly Synthesis
- Isothiocyanates, including 3,4-Dimethylphenyl isothiocyanate, are used in water-promoted tandem reactions for synthesizing structurally and pharmaceutically significant compounds like 2-aminobenzothiazoles and 2-aminobenzoxazoles. This represents an environmentally sustainable synthetic approach (Zhang, Jia, Wang, & Fan, 2011).
Bioimaging Applications
- Derivatives of 3,4-Dimethylphenyl isothiocyanate are being explored in bioimaging. For example, compounds like 4-dimethylamino-3′-isothiocyanatochalcone have been developed for use in biomedical imaging as fluorescence dyes. Their high fluorescence quantum yields and nonlinear optical properties make them suitable for cellular labeling (Krawczyk, Pietrzak, Janek, Jȩdrzejewska, & Cysewski, 2016).
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it should be handled with care, and protective measures such as wearing gloves and eye protection should be taken .
properties
IUPAC Name |
4-isothiocyanato-1,2-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-7-3-4-9(10-6-11)5-8(7)2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSHJWKBNJMGOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=S)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172827 | |
Record name | 3,4-Dimethylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylphenyl isothiocyanate | |
CAS RN |
19241-17-9 | |
Record name | 4-Isothiocyanato-1,2-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19241-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethylphenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019241179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-isothiocyanato-1,2-dimethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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